4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate (CAS: 107133-34-6), commonly abbreviated as EHPDB or EPHDBPE, is a highly specialized chiral dopant and ferroelectric liquid crystal (FLC) material. Structurally defined by its rigid, highly polar (S,S)-oxirane ring coupled to a decyloxybenzoate core, this compound is engineered to induce exceptionally high spontaneous polarization in smectic C* (SmC*) phases. Unlike standard chiral nematic materials, EHPDB exhibits a rare temperature-dependent helix inversion, transitioning between left- and right-handed helical twists across its mesophase. This distinct thermomechanical behavior, combined with its strong Goldstone mode dielectric relaxation, makes it a critical procurement target for formulating fast-switching electro-optic mixtures, polymer-stabilized cholesteric liquid crystals (PSCLCs), and advanced nanoparticle-doped FLC matrices [1].
Substituting EHPDB with conventional chiral dopants—such as those utilizing standard 2-methylbutoxy or similar flexible alkyl chiral tails—fundamentally compromises electro-optic performance and formulation capabilities. Standard alkyl chiral centers lack the strong transverse dipole moment provided by EHPDB's rigid epoxide ring, resulting in a drastic reduction in spontaneous polarization power and proportionally slower switching times under applied electric fields. Furthermore, generic cholesteric liquid crystals (e.g., cholesteryl myristate) maintain a fixed helical handedness throughout their operational temperature range. They cannot replicate EHPDB's intrinsic helix inversion, meaning that attempting to build dual-handed circularly polarized reflectors with generic substitutes requires complex, multi-layer device architectures rather than a single, easily processable polymer-stabilized layer [1].
The incorporation of the rigid, highly polar oxirane ring at the chiral center of EHPDB fundamentally alters its dipole moment compared to conventional flexible alkyl tails. Comparative studies on chiral dopants demonstrate that epoxide-based structures yield a massive increase in polarization power, reaching up to 1555 nC/cm², whereas standard alkyl-tail comparators (e.g., PhB derivatives) typically generate less than 35 nC/cm² [1].
| Evidence Dimension | Spontaneous polarization power (Ps) |
| Target Compound Data | Epoxide-based chiral dopant (~1555 nC/cm²) |
| Comparator Or Baseline | Standard alkyl-tail dopant (<35 nC/cm²) |
| Quantified Difference | >40-fold increase in spontaneous polarization power |
| Conditions | SmC* phase electro-optic switching assays |
High spontaneous polarization directly translates to lower threshold voltages and enables sub-millisecond switching in advanced liquid crystal displays.
Unlike standard cholesteric liquid crystals that maintain a fixed helical handedness, EHPDB functions as a highly effective helix-inversion compound (HIC). In polymer-stabilized blends, EHPDB demonstrates a distinct helicity inversion at a critical temperature (Tc = 83.0 °C), transitioning from a left-handed to a right-handed cholesteric structure [1]. This thermal processability allows manufacturers to fix a dual circularly polarized light reflection band at room temperature within a single layer.
| Evidence Dimension | Helical handedness across mesophase temperature range |
| Target Compound Data | EHPDB blends (Exhibits helix inversion at Tc = 83.0 °C) |
| Comparator Or Baseline | Standard Cholesteric LCs (Fixed single handedness) |
| Quantified Difference | Ability to transition between left- and right-handed helical twists thermally |
| Conditions | Photopolymerized cholesteric liquid crystal oligomer blends |
Eliminates the need for complex multi-layer lamination when manufacturing dual-band circularly polarized optical films, significantly streamlining processability.
EHPDB serves as an exceptionally stable host matrix for nanoparticle doping, a critical requirement for tuning dielectric properties in modern electro-optics. When doped with BaTiO3 submicroparticles, the EHPDB matrix exhibits a measurable decrease in switching time and rotational viscosity without disrupting the fundamental smectic layer thickness or the molecular tilt angle of the mesophase[1].
| Evidence Dimension | Mesophase structural integrity under nanoparticle doping |
| Target Compound Data | EHPDB doped with BaTiO3 particles (Reduced switching time, preserved tilt angle) |
| Comparator Or Baseline | Undoped EHPDB baseline (Standard switching time) |
| Quantified Difference | Improved electro-optic response while maintaining structural mesophase integrity |
| Conditions | Binary antiferroelectric/ferroelectric mixtures doped with 45 nm / 280 nm BaTiO3 particles |
Proves the compound's robust formulation compatibility for engineers designing custom, low-threshold-voltage nanocomposites without risking mesophase collapse.
Due to its precise temperature-induced helix inversion, EHPDB is uniquely suited for formulating polymer-stabilized cholesteric liquid crystals (PSCLCs) that reflect both left- and right-handed circularly polarized light. This allows optical engineers to manufacture polarization-independent photonic devices and heat-repelling smart windows using a single photopolymerized layer, bypassing the need for multi-layer chiral nematic stacking [1].
EHPDB acts as a highly stable smectic host matrix for the dispersion of ferroelectric (e.g., BaTiO3) or magnetic nanoparticles. Industrial R&D teams utilize this compatibility to systematically lower the threshold voltage and rotational viscosity of FLC/AFLC mixtures, enabling the production of customized, fast-responding liquid crystal displays without degrading the underlying molecular tilt or layer structure [2].
Because the helical pitch and handedness of EHPDB can be dynamically unwound or inverted via thermal or electrical stimuli, it is an ideal active material for tunable photonic crystals. Procurement of EHPDB allows researchers to develop sensors and optical limiters where the selective reflection wavelength must be precisely shifted across the visible and near-infrared spectrum in response to external fields [1].
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